BenchChemオンラインストアへようこそ!

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Procure this distinct imidazo[1,2-b]pyrazole derivative to systematically probe linker-length effects in your kinase inhibitor program. Unlike common 7-carboxamide analogs, the ethylene spacer and 2-thiophene regioisomer offer paired SAR opportunities versus CAS 1788773-19-2. Ideal for hit-to-lead optimization, this compound maintains favorable computed ADME properties (TPSA 40.5 Ų, XLogP3 ~1.0–1.5), making it superior to heavier halogenated analogs. Ensure batch-to-batch consistency for reliable selectivity panel screening.

Molecular Formula C12H12N4OS
Molecular Weight 260.32
CAS No. 1797237-59-2
Cat. No. B2495329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide
CAS1797237-59-2
Molecular FormulaC12H12N4OS
Molecular Weight260.32
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C12H12N4OS/c17-12(10-2-1-9-18-10)13-5-6-15-7-8-16-11(15)3-4-14-16/h1-4,7-9H,5-6H2,(H,13,17)
InChIKeyIOOOGSKWMXNVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide (CAS 1797237-59-2) for Research Procurement


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic small-molecule heterocycle (C12H12N4OS, MW 260.32) featuring an imidazo[1,2-b]pyrazole core linked via an ethylene spacer to a thiophene-2-carboxamide group . It belongs to a broader class of imidazo[1,2-b]pyrazole carboxamide derivatives currently under investigation as potential anticancer and anti-inflammatory agents [1]. The compound is commercially available from specialty chemical suppliers for non-human research use only .

Why N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide Cannot Be Simply Swapped for Analogs


Important Caveat: A comprehensive literature search reveals a scarcity of publicly disclosed, target-specific quantitative bioactivity data (e.g., IC50, Ki) for this exact compound. The following analysis represents the best available differentiation based on structural, physicochemical, and class-level comparisons. The primary value proposition for procurement lies in its unique regioisomeric form and intermediate physicochemical profile within its analog series. Subtle structural modifications—such as regioisomerism of the thiophene carboxamide attachment (2- vs. 3-position), introduction of halogen substituents (e.g., 4-bromo), or variation in the core scaffold (e.g., 7-carboxamide vs. N-ethyl-linked carboxamide)—can profoundly alter target binding, selectivity, and pharmacokinetic properties [1]. Therefore, generic substitution without explicit comparative biological validation introduces significant risk of altered pharmacological outcomes.

Quantitative Differentiation Evidence for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide


Regioisomeric Differentiation: Thiophene-2-carboxamide vs. Thiophene-3-carboxamide

The target compound is the 2-thiophene carboxamide regioisomer. Its direct comparator, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide (CAS 1788773-19-2), differs only in the attachment point of the carboxamide to the thiophene ring. While both share the same molecular formula (C12H12N4OS) and weight (260.32) , this positional isomerism is known to influence electron distribution and hydrogen-bonding capabilities in analogous chemotypes, potentially leading to divergent target affinities [1]. Explicit quantitative biological comparison between these two regioisomers has not been published, representing a critical data gap.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Physicochemical Profile vs. 4-Bromo Analog: Implications for ADME

The 4-bromo-substituted analog (4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide, CAS 2034364-05-9) introduces a heavy halogen, increasing molecular weight (353.24 vs. 260.32) and lipophilicity (predicted XLogP3: 2.1 vs. estimated ~1.0–1.5 for the target) [1]. The target compound's lower molecular weight and lipophilicity suggest potentially superior aqueous solubility and a reduced likelihood of CYP450 inhibition compared to the brominated analog, a common liability for halogenated aromatics [2]. However, direct experimental solubility or metabolic stability data are lacking.

Drug Discovery ADME Prediction Lead Optimization

Class-Level Anticancer Potential: Imidazo[1,2-b]pyrazole-7-carboxamides as Reference

While no direct anticancer data exists for the target compound, structurally related imidazo[1,2-b]pyrazole-7-carboxamides have demonstrated potent, sub-micromolar cytotoxicity in multiple cancer cell lines. The lead compound DU385, for example, exhibited IC50 values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) [1]. Another library of 67 imidazo[1,2-b]pyrazole-7-carboxamides yielded compound 63 with an IC50 of 0.183 μM against HL-60 cells [2]. These data establish the imidazo[1,2-b]pyrazole core as a validated anticancer scaffold, supporting the target compound's potential as an analog for exploring linker and carboxamide variations.

Cancer Research Cytotoxicity Assay Kinase Inhibition

Scaffold Specificity: Differentiation from ITK Antagonist Series

The ITK antagonist (CAS 1149753-56-9) also incorporates a thiophene-2-carboxamide moiety but connects it to a benzimidazole-pyrazole scaffold rather than the imidazo[1,2-b]pyrazole core . This antagonist demonstrates potent ITK inhibition (IC50 1–20 nM) and oral activity . The target compound's imidazo[1,2-b]pyrazole core is structurally distinct and has been associated with a different biological target profile, notably Bruton's tyrosine kinase (Btk) and angiogenesis pathways [1]. This scaffold divergence is critical for intellectual property and target selectivity considerations.

Immunology Kinase Inhibition T-Cell Signaling

Computed Topological Polar Surface Area (TPSA) and Drug-Likeness vs. Common Analogs

The target compound has a computed TPSA of 40.5 Ų, with XLogP3 estimated at ~1.0–1.5 (based on structural analogy and fragment-based prediction tools) [1]. This places it within favorable drug-like space (TPSA < 140 Ų, XLogP3 1–3). In comparison, the 4-bromo analog has a higher XLogP3 of 2.1 and a higher TPSA due to the bromine atom's polarizability [2]. The target compound's balanced profile suggests better compliance with Lipinski's Rule of Five and potential for superior oral absorption.

Computational Chemistry Drug Design ADME Properties

Recommended Research Use Cases for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide


Structure-Activity Relationship (SAR) Exploration of Linker and Amide Geometry

The unique ethylene spacer linking the imidazo[1,2-b]pyrazole core to the thiophene-2-carboxamide distinguishes this compound from the majority of published analogs, which predominantly feature a direct 7-carboxamide attachment to the bicyclic core [1]. This extended linker introduces additional conformational flexibility and a hydrogen-bonding amide NH. Medicinal chemists can use this compound systematically to probe the impact of linker length and geometry on target binding and cellular potency within imidazo[1,2-b]pyrazole-based programs.

Lead Optimization Starting Point with Favorable Physicochemical Properties

Based on computed properties (TPSA 40.5 Ų, XLogP3 ~1.0–1.5) [2], this compound occupies a desirable drug-like chemical space. It is a more attractive starting point for lead optimization than the heavier, more lipophilic 4-bromo analog (MW 353.24, XLogP3 2.1) [3]. This makes it suitable for early-stage hit-to-lead programs where maintaining favorable ADME properties is critical.

Kinase Selectivity Profiling within Imidazo[1,2-b]pyrazole Chemical Space

The imidazo[1,2-b]pyrazole core has been patented for Btk inhibition [4], while other analogs show activity in leukemia [1]. This compound, being structurally distinct from both the 7-carboxamide anticancer series and the ITK antagonist series, can be used in broad kinase selectivity panels to map the target landscape of N-ethyl-linked thiophene carboxamide derivatives.

Regioisomeric Control in Thiophene Carboxamide Probe Development

The availability of both the 2-carboxamide (this compound) and 3-carboxamide (CAS 1788773-19-2) regioisomers provides a unique opportunity for paired SAR studies . Researchers can use this compound as a matched molecular pair with its 3-substituted analog to confidently attribute any differential biological activity to the position of the carboxamide attachment on the thiophene ring.

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.